Cas no 83-38-5 (2,6-Dichlorobenzaldehyde)

2,6-Dichlorobenzaldehyde is a versatile aromatic aldehyde offering superior solubility in water and organic solvents. Its electron-withdrawing chloro substituents enhance its reactivity, making it an effective building block for the synthesis of various organic compounds. Suitable for use as a precursor in medicinal chemistry and materials science research.
2,6-Dichlorobenzaldehyde structure
2,6-Dichlorobenzaldehyde structure
Product Name:2,6-Dichlorobenzaldehyde
CAS No:83-38-5
MF:C7H4Cl2O
MW:175.012060165405
MDL:MFCD00003307
CID:34289
PubChem ID:6737
Update Time:2025-11-13

2,6-Dichlorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichlorobenzaldehyde
    • o,o'-dichlorobenzaldehyde
    • 2.6-Dichlorobenzaldehyde
    • 2,5-DICHLORO-2'-PYRROLIDINOMETHYL BENZOPHENONE
    • 2,6-Cl2-benzaldehyde
    • 2,6-Dichloobenzaldehyde
    • 2,6-Dichlor-Benzaldehyd
    • 2,6-Dichlorobenzalde
    • 2,6-dichloro-benzaldehyd
    • 2,6-dichlorobenzyl aldehyde
    • 2,6-dichlorophenylaldehyde
    • 2,6-dicholorobenzaldehyde
    • 6-Dichlorobenzaldehyde
    • FT-0610593
    • Q-200208
    • Z57773430
    • (2,6-dichlorophenyl)methanone
    • HMS3039H11
    • NSC-7193
    • DTXCID304970
    • STK199280
    • CS-W007684
    • NCGC00258296-01
    • UNII-781ADM5611
    • NCGC00091746-01
    • AKOS000119432
    • PS-6006
    • NCGC00091746-02
    • 2,6-dichloro -benzaldehyde
    • Q27266626
    • 2,6dichloro-benzaldehyde
    • F3098-5169
    • D0331
    • 781ADM5611
    • DTXSID5024970
    • Benzaldehyde,6-dichloro-
    • SCHEMBL96214
    • MFCD00003307
    • D70634
    • 2,6-Dichlorobenzaldehyde, purum, >=99.0% (T)
    • InChI=1/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4
    • NCGC00091746-03
    • SMR001370881
    • LS-1824
    • CAS-83-38-5
    • 2,6-dichloro benzaldehyde
    • EN300-18410
    • EINECS 201-472-2
    • CCRIS 6014
    • 2,6-dichloro-benzaldehyde
    • 2,6-dichlorbenzaldehyd
    • 83-38-5
    • NSC 7193
    • NSC7193
    • CHEMBL1442731
    • Tox21_200742
    • BBL023680
    • AM20060735
    • A840567
    • Benzaldehyde, 2,6-dichloro-
    • MLS002415691
    • 2,6-Dichlorobenzaldehyde, 99%
    • 2,6-Dichlorobenzaldehyde (ACI)
    • o,o′-Dichlorobenzaldehyde
    • NS00038251
    • o,o'Dichlorobenzaldehyde
    • o,o'-Dichlorobenzaldehyde; NSC 7193;
    • DB-015923
    • Benzaldehyde, 2,6dichloro
    • MDL: MFCD00003307
    • Inchi: 1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
    • InChI Key: DMIYKWPEFRFTPY-UHFFFAOYSA-N
    • SMILES: O=CC1C(Cl)=CC=CC=1Cl
    • BRN: 386477

Computed Properties

  • Exact Mass: 173.96400
  • Monoisotopic Mass: 173.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Industrial grade is white or yellowish crystalline powder.
  • Density: 1.3456 (rough estimate)
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 231°C/8mmHg(lit.)
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: 1.5756 (estimate)
  • Solubility: <1g/l insoluble
  • Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases. Air, light and moisture sensitive.
  • PSA: 17.07000
  • LogP: 2.80590
  • Sensitiveness: Air Sensitive
  • Solubility: Soluble in hot ethanol and hot ether, insoluble in water.

2,6-Dichlorobenzaldehyde Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S28-S36/37/39-S45-S37/39
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R36/37/38
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature

2,6-Dichlorobenzaldehyde Customs Data

  • HS CODE:29130000
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Dichlorobenzaldehyde Pricemore >>

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2,6-Dichlorobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: tert-Butyl nitrite ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (magnetic core-shell nanoparticle-supported) Solvents: Water ;  29 h, 1 atm, 50 °C
Reference
A Highly Recyclable Magnetic Core-Shell Nanoparticle-Supported TEMPO catalyst for Efficient Metal- and Halogen-Free Aerobic Oxidation of Alcohols in Water
Karimi, Babak; et al, Chemistry - A European Journal, 2011, 17(22), 6056-6060

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  1.5 h, 50 °C
Reference
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; et al, Angewandte Chemie, 2007, 46(38), 7210-7213

Production Method 3

Reaction Conditions
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(1-piperidinyl)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Selective reduction of aromatic nitriles to aldehydes by lithium diisobutylpiperidinohydroaluminate (LDBPA)
Ha, Ji Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 27(1), 121-122

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminate(1-), [N1,N2-dimethyl-1,2-ethanediaminato(2-)-κN1,κN2]dihydro-, lithium… ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Selective conversion of aromatic nitriles to aldehydes by lithium N,N'-dimethylethylenediaminoaluminum hydride
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 2002, 23(12), 1697-1698

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(morpholinato-κN4)-, lithium (1:1), (T-4)… Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Lithium diisobutylmorpholinoaluminum hydride (LDBMOA) as an effective partial reducing agent for tertiary amides and nitriles
Kim, Yu Ri; et al, Bulletin of the Korean Chemical Society, 2012, 33(12), 4194-4196

Production Method 6

Reaction Conditions
1.1 Reagents: Silica ;  6 min
Reference
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Production Method 7

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  45 min, 60 °C
Reference
Nano Fe3O4 as green catalyst for Beckmann rearrangement under ultrasound irradiation
Koshteh, Mostafa Karim; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 28-34

Production Method 8

Reaction Conditions
1.1 Reagents: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Solvents: Chloroform
Reference
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (BMTC), a new reagent for regeneration of carbonyl compounds from their N,N-dimethyl hydrazones
Balram, B.; et al, Indian Journal of Chemistry, 2000, (8), 626-627

Production Method 9

Reaction Conditions
1.1 Reagents: Water Catalysts: Nickel(2+), tris(1,2-ethanediamine-κN1,κN2)-, (OC-6-11)-, salt with thiosulfuric… Solvents: Chloroform
Reference
Facile and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones by employing transition metal complexes
Kamal, Ahmed; et al, Synlett, 2000, (10), 1482-1484

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: Anthranilic acid ,  Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups
Liu, Xi-Hai; et al, Journal of the American Chemical Society, 2017, 139(2), 888-896

Production Method 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)ethylidyne]]bis[phenolato-… Solvents: Chloroform ;  40 min, rt
Reference
Biomimetic catalytic decarboxylation of phenylacetic acid derivatives by manganese(III) complex
Montazerozohori, M.; et al, Asian Journal of Chemistry, 2011, 23(3), 1081-1084

Production Method 12

Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Methanol ;  3 h, rt
Reference
(NH4)3PW12O40 as an efficient and reusable catalyst for the synthesis and deprotection of 1,1-diacetates
Satam, Jitendra R.; et al, Synthetic Communications, 2008, 38(4), 595-602

Production Method 13

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  65 min, rt
Reference
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

Production Method 14

Reaction Conditions
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
Reference
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

Production Method 15

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 10 h, 50 °C
Reference
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium, bis(acetato-κO)[3-[[di(2-pyridinyl-κN)methylene]amino]-1-propanol]-, … (silica-anchored) Solvents: Toluene ;  75 - 80 °C
1.2 Reagents: Oxygen
1.3 Solvents: Toluene ;  10 h, 75 - 80 °C
Reference
A Bipyridyl Palladium Complex Covalently Anchored onto Silica as an Effective and Recoverable Interphase Catalyst for the Aerobic Oxidation of Alcohols
Karimi, Babak; et al, Organometallics, 2005, 24(19), 4695-4698

Production Method 17

Reaction Conditions
1.1 Reagents: Thiazolium, 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)-, (T-4)-chlorotrioxochr… Solvents: Chloroform ;  3.5 h, reflux
Reference
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorochromate (BCC) as oxidizing agent
Swamy, Ponnapali Veerabhadra; et al, Pharma Chemica, 2012, 4(4), 1674-1678

Production Method 18

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Reference
An efficient and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones in presence of chlorotrimethylsilane/sodium iodide
Kamal, Ahmed; et al, Chemistry Letters, 1999, (8), 827-828

Production Method 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid ;  1 h, 80 °C
Reference
Synthesis of 2,6-dichlorobenzaldehyde
Liu, Rui-xiang, Ranliao Yu Ranse, 2003, 40(4), 219-220

Production Method 20

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: 4-(Trifluoromethyl)aniline ,  Palladium diacetate ,  5-Nitro-3-(trifluoromethyl)-2(1H)-pyridinone Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Monodentate Transient Directing Group Enabled Pd-Catalyzed Ortho-C-H Methoxylation and Chlorination of Benzaldehydes
Li, Feng; et al, Organic Letters, 2019, 21(10), 3692-3695

Production Method 21

Reaction Conditions
1.1 Reagents: Trimethylamine ,  Hydrogen peroxide Solvents: Water ;  2 h, reflux
Reference
A green procedure for the oxidation of benzyl halides to aromatic aldehydes or ketones in aqueous media
Zheng, Pengwu; et al, Synthetic Communications, 2011, 41(1), 16-19

Production Method 22

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.2 Reagents: Butyllithium ;  -78 °C; 1.5 h, -78 °C
1.3 0.5 h, -78 °C; -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Regioselective formylation of 1,3-disubstituted benzenes through in situ lithiation
Wang, Le; et al, Tetrahedron Letters, 2013, 54(45), 6053-6056

Production Method 23

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: Imidazole ,  (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ,  Water ;  9 min, rt
Reference
Biomimetic decarboxylation of carboxylic acids with PhI(OAc)2 catalyzed by manganese porphyrin [Mn(TPP)OAc]
Reza, Karimipour Gholam; et al, Chemical Research in Chinese Universities, 2008, 24(4), 464-468

Production Method 24

Reaction Conditions
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis(methylidynenitrilo-κN)]bis[phenolato-κO… Solvents: Dichloromethane ;  10 min, rt
Reference
Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes
Montazerozohori, Morteza; et al, ARKIVOC (Gainesville, 2008, (11), 238-246

Production Method 25

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Dichloromethane ;  2.15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
New applications of 2,4,6-trichloro-1,3,5-triazine (TT) in synthesis: Highly efficient and chemoselective deprotection and ring-enlargement of dithioacetals and oxathioacetals
Karimi, Babak; et al, Synthesis, 2003, (16), 2547-2551

Production Method 26

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Ethanol ;  8 h, 25 °C
Reference
Visible-light assisted of nano Ni/g-C3N4 with efficient photocatalytic activity and stability for selective aerobic C-H activation and epoxidation
Hosseini-Sarvari, Mona ; et al, Journal of Organometallic Chemistry, 2020, 928,

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

Production Method 28

Reaction Conditions
1.1 Catalysts: Phosphoric acid (silica supported) Solvents: Methanol ;  45 min, rt
Reference
Silica phosphoric acid, an efficient and recyclable catalyst for the solvent-free synthesis of acylals and their deprotection in MeOH
Zhang, Fuyi; et al, Synthetic Communications, 2010, 40(21), 3240-3250

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
1.2 Solvents: Ethyl acetate
Reference
A mild and efficient method for deprotection of 1,1-diacetates by CeCl3.7H2O - NaI system
Reddy, G. Sudhakar; et al, Indian Journal of Chemistry, 2002, (4), 863-864

Production Method 30

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium periodate Catalysts: 2234278-53-4 Solvents: Acetonitrile ,  Water ;  1 h, rt
Reference
Synthesis and Structure of Ru(II) Complexes of Thiosemicarbazone: Highly Selective Catalysts for Oxidative Scission of Olefins to Aldehydes
Muthumari, Subramanian; et al, ChemistrySelect, 2018, 3(11), 3036-3041

Production Method 31

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  3.5 h, 0 °C
Reference
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Production Method 32

Reaction Conditions
1.1 Catalysts: Ferric triflate ,  2,6-Bis[(2S,4R,5R)-1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-4,5-diphenyl-2-imid… Solvents: 1,2-Dichloroethane ;  1 h, 35 °C
1.2 Reagents: Oxygen ;  24 h, 1 atm, 35 °C → 70 °C
Reference
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; et al, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

Production Method 33

Reaction Conditions
1.1 Reagents: Silica ;  5 min
Reference
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Production Method 34

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Polyacrylamide (brominated) ;  80 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Reference
New application of cross-linked poly(N-bromoacrylamide) and poly(N-bromosuccinimide) as highly efficient and chemoselective heterogeneous polymeric catalysts for deprotection of 1,3-dithianes and 1,3-dithiolanes under mild conditions
Ebrahimzadeh, Farzaneh, Journal of Sulfur Chemistry, 2016, 37(1), 89-104

Production Method 35

Reaction Conditions
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
Reference
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

Production Method 36

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Synthesis, stability, and reactions of 2,6-dichlorophenyllithium
Kress, Thomas H.; et al, Synthesis, 1988, (10), 803-5

Production Method 37

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  168 min, 40 °C
Reference
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

2,6-Dichlorobenzaldehyde Raw materials

2,6-Dichlorobenzaldehyde Preparation Products

2,6-Dichlorobenzaldehyde Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:83-38-5)
Order Number:SFD1058
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:83-38-5)2,6-Dichlorobenzaldehyde
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Purity:99.9%
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(CAS:83-38-5)2,6-Dichlorobenzaldehyde
Order Number:LE2348;LE1932027
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
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2,6-Dichlorobenzaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,6-Dichlorobenzaldehyde

Professional Introduction to 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5)

2,6-Dichlorobenzaldehyde, with the chemical formula C₇H₄Cl₂O, is a significant intermediate in organic synthesis and pharmaceutical applications. This compound, identified by its CAS number CAS No. 83-38-5, has garnered considerable attention in the scientific community due to its versatile reactivity and utility in the development of various chemical entities.

The structural features of 2,6-Dichlorobenzaldehyde make it a valuable building block for synthesizing more complex molecules. The presence of two chlorine atoms at the 2- and 6-positions enhances its electrophilicity, facilitating reactions such as nucleophilic aromatic substitution and condensation reactions. These properties have been exploited in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, 2,6-Dichlorobenzaldehyde has been extensively studied for its role in the development of novel therapeutic agents. Its aldehyde functionality allows for the formation of Schiff bases, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. Researchers have reported significant findings regarding the synthesis and biological activity of derivatives derived from this compound.

One notable area of research involves the use of 2,6-Dichlorobenzaldehyde in the preparation of metal-organic frameworks (MOFs). MOFs are highly porous materials that have applications in gas storage, separation technologies, and catalysis. The incorporation of chlorobenzaldehyde derivatives into MOF structures has shown promise in enhancing their stability and functionality. Recent studies have demonstrated the successful incorporation of CAS No. 83-38-5-based ligands into MOFs, leading to materials with improved performance characteristics.

The pharmaceutical industry has also leveraged the reactivity of 2,6-Dichlorobenzaldehyde in drug discovery efforts. Its ability to undergo cross-coupling reactions with various organic substrates has enabled the synthesis of complex drug molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in diseases such as cancer and diabetes. The versatility of CAS No. 83-38-5 as a synthetic intermediate has made it indispensable in medicinal chemistry.

Another emerging application of 2,6-Dichlorobenzaldehyde is in the field of materials science. Its derivatives have been explored as precursors for conductive polymers and organic semiconductors. These materials are crucial for the development of flexible electronics and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the chlorine substituents make these compounds particularly attractive for such applications.

The industrial production of 2,6-Dichlorobenzaldehyde typically involves chlorination and oxidation processes starting from benzaldehyde or related aromatic precursors. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, materials science, and organic synthesis underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies, the significance of this compound is expected to grow further.

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